4-Chloro-3-(trifluoromethyl)phenyl isocyanate spectral data (NMR, IR, MS)
4-Chloro-3-(trifluoromethyl)phenyl isocyanate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Introduction: The Molecular Identity and Its Spectroscopic Signature
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS No: 327-78-6) is a highly reactive aromatic isocyanate, a class of compounds pivotal in the synthesis of a wide array of materials, including polyurethanes, agrochemicals, and pharmaceuticals.[1] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique chemical properties that are leveraged in complex organic syntheses. The linear formula is ClC₆H₃(CF₃)NCO, and it has a molecular weight of 221.56 g/mol .[2]
Given its reactivity, particularly the moisture-sensitive isocyanate (-NCO) group, rigorous characterization is essential to confirm identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad. Each method probes different aspects of the molecular structure, and together they yield an unambiguous structural confirmation. This guide provides a detailed examination of the spectral data for 4-chloro-3-(trifluoromethyl)phenyl isocyanate, grounded in established spectroscopic principles and field-proven methodologies.
Molecular Structure Visualization
A clear understanding of the molecular geometry is fundamental to interpreting its spectral output. The 1,2,4-trisubstituted pattern on the benzene ring dictates the relationships between the aromatic protons and carbons, which is key to NMR analysis.
Caption: 2D structure of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the primary tool for identifying the characteristic isocyanate functional group. The -N=C=O moiety exhibits a strong and unmistakable absorption band due to its asymmetric stretching vibration. This feature is often the first checkpoint in confirming the successful synthesis or purity of an isocyanate-containing compound.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
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Sample Preparation: As 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a low-melting solid, a small amount of the sample is placed directly onto the ATR crystal.[1][2] Gentle pressure is applied using the anvil to ensure good contact.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The resulting spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Presentation: Characteristic IR Absorption Bands
While a specific, authenticated spectrum from a database is the gold standard, the expected absorption bands can be reliably predicted from established group frequencies.[2][3]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |
| 2280 - 2240 | -N=C=O Asymmetric Stretch | Strong, Sharp | Isocyanate Group |
| 1600 - 1450 | C=C Aromatic Ring Stretch | Medium | Phenyl Ring Backbone |
| 1350 - 1100 | C-F Stretch | Strong | Trifluoromethyl Group (CF₃) |
| 1100 - 1000 | C-Cl Stretch | Medium | Chloro Group |
| 900 - 675 | C-H Out-of-Plane Bend | Strong | Aromatic Substitution Pattern |
Authoritative Interpretation
The most diagnostic feature in the IR spectrum is the intense, sharp absorption band expected between 2280 and 2240 cm⁻¹.[4] This band is characteristic of the cumulene (-N=C=O) system and its presence is definitive proof of the isocyanate functionality.[5] The high intensity is due to the large change in dipole moment during the asymmetric stretching vibration.[4]
Further confirmation of the structure comes from other regions. A series of strong bands between 1350 and 1100 cm⁻¹ corresponds to the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The specific pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide evidence for the 1,2,4-trisubstitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Experimental Protocol: High-Resolution NMR
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Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is performed to obtain chemical shifts for all carbon atoms and distinguish between CH, CH₂, CH₃, and quaternary carbons.
Predicted Spectral Data and Interpretation
While a publicly available, verified spectrum is elusive, a highly accurate prediction can be synthesized based on the known electronic effects of the substituents. The isocyanate, trifluoromethyl, and chloro groups are all electron-withdrawing, which deshields the nearby aromatic protons and carbons, shifting them to a higher chemical shift (downfield).
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-6 | 7.50 - 7.60 | Doublet (d) | J ≈ 8.4 Hz | Ortho to -Cl, deshielded. |
| H-5 | 7.35 - 7.45 | Doublet of Doublets (dd) | J ≈ 8.4, 2.0 Hz | Ortho to -NCO, meta to -Cl. |
| H-2 | 7.70 - 7.80 | Doublet (d) | J ≈ 2.0 Hz | Ortho to -CF₃, meta to -NCO. Most deshielded. |
The three aromatic protons form a complex splitting pattern, characteristic of a trisubstituted benzene ring.[6] H-2 is expected to be the most downfield due to the strong deshielding effect of the ortho-CF₃ group and will appear as a narrow doublet due to meta coupling with H-5. H-6, being ortho to the chlorine, will be a doublet due to ortho coupling with H-5. H-5 will appear as a doublet of doublets, split by both H-6 (ortho coupling) and H-2 (meta coupling).
| Carbon | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Rationale |
| C-NCO | 128 - 132 | Singlet | Isocyanate carbon, relatively shielded for a carbonyl-type C. |
| C-CF₃ | 122 - 126 | Quartet (q, ¹JCF ≈ 272 Hz) | Strong C-F coupling dominates. |
| C-1 (C-NCO) | 133 - 136 | Singlet | Quaternary carbon attached to NCO. |
| C-2 | 120 - 124 | Quartet (q, ³JCF ≈ 5 Hz) | Small coupling to CF₃ group. |
| C-3 (C-CF₃) | 130 - 134 | Quartet (q, ²JCF ≈ 30 Hz) | Quaternary carbon attached to CF₃. |
| C-4 (C-Cl) | 135 - 138 | Singlet | Quaternary carbon attached to Cl. |
| C-5 | 132 - 135 | Singlet | |
| C-6 | 128 - 131 | Singlet |
The carbon spectrum is notable for the influence of the trifluoromethyl group. The CF₃ carbon itself appears as a strong quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom to which the CF₃ is attached (C-3) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF).[7] This distinctive pattern is a powerful diagnostic tool for confirming the presence and position of the CF₃ group.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring.
Experimental Protocol: Electron Ionization (EI-MS)
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Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Fragmentation Data and Interpretation
The molecular weight of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is 221.56. Due to the presence of chlorine, the molecular ion will appear as a characteristic pair of peaks: [M]⁺ at m/z 221 and [M+2]⁺ at m/z 223, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Caption: Predicted major fragmentation pathways in EI-MS.
Major Expected Fragments:
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Identity of Lost Neutral/Radical |
| 221 | [M]⁺ | Molecular Ion |
| 193 | [M-CO]⁺ | Carbon Monoxide (CO) |
| 186 | [M-Cl]⁺ | Chlorine Radical (Cl•) |
| 180 | [M-NCO]⁺ | Isocyanate Radical (•NCO) |
| 152 | [M-CF₃]⁺ | Trifluoromethyl Radical (•CF₃) |
The stability of the aromatic ring ensures that the molecular ion peak will be intense.[8] A common fragmentation pathway for isocyanates is the loss of a neutral carbon monoxide (CO) molecule, which would yield a peak at m/z 193.[9] Other predictable fragmentation events include the cleavage of the C-Cl, C-N, and C-CF₃ bonds, leading to the loss of the respective radical species and the formation of the fragment ions listed in the table.[10] The relative abundance of these fragments provides a detailed fingerprint of the molecule's structure.
Conclusion
The comprehensive spectral analysis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate provides a self-validating system for its identification and characterization. The definitive, strong absorption around 2260 cm⁻¹ in the IR spectrum confirms the critical isocyanate group. NMR spectroscopy, through predictable chemical shifts and coupling patterns in both ¹H and ¹³C spectra, validates the 1,2,4-trisubstituted aromatic core and the specific placement of the chloro and trifluoromethyl substituents. Finally, mass spectrometry confirms the molecular weight with its characteristic chlorine isotopic pattern and reveals a fragmentation fingerprint consistent with the assigned structure. This multi-technique approach ensures the highest degree of confidence for researchers and professionals in drug development and materials science.
References
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ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. [Link]
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Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]
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Beilstein Journals. Supporting Information: Catalytic trifluoromethylation of iodoarenes. [Link]
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(6), 14-18. [Link]
-
ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]
Sources
- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 [chemicalbook.com]
- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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